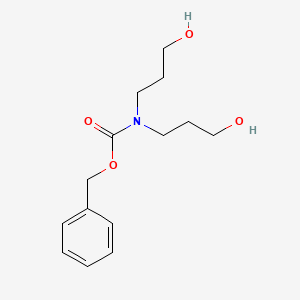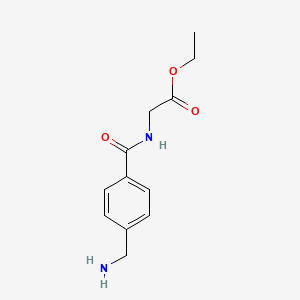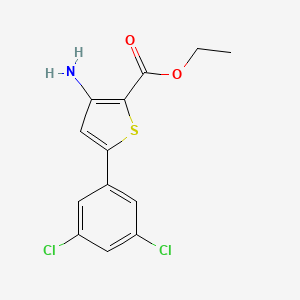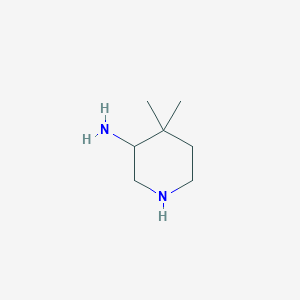
Benzyl N,N-bis(3-hydroxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N,N-bis(3-hydroxypropyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with two 3-hydroxypropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N,N-bis(3-hydroxypropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloroformate and 3-aminopropanol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl N,N-bis(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Chemistry: Benzyl N,N-bis(3-hydroxypropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during peptide synthesis.
Medicine: this compound has potential applications in drug development. It can be used as a prodrug to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials.
Mécanisme D'action
The mechanism of action of Benzyl N,N-bis(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl carbamate
- N-(3-hydroxypropyl)carbamic acid benzyl ester
Comparison: Benzyl N,N-bis(3-hydroxypropyl)carbamate is unique due to the presence of two 3-hydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it more versatile in various applications, particularly in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
benzyl N,N-bis(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C14H21NO4/c16-10-4-8-15(9-5-11-17)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,16-17H,4-5,8-12H2 |
Clé InChI |
FTRRBNIGJBVLOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N(CCCO)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)



![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)




![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
